molecular formula C7H10O3 B8388261 4-Hydroxymethyl-4-vinyltetrahydro-2-furanone

4-Hydroxymethyl-4-vinyltetrahydro-2-furanone

Cat. No. B8388261
M. Wt: 142.15 g/mol
InChI Key: OOQZIWIPASVFJI-UHFFFAOYSA-N
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Patent
US05874464

Procedure details

A solution of 7a (8.34 g, 20 mmol) in aqueous THF (60 mL, 1:1) was treated with concentrated H2SO4 (10 mL) and stirred at room temperature for 24 h. The mixture was concentrated under vacuum, diluted with water, and the aqueous layer was extracted with CHCl3. The combined organic layer was washed with H2O , dried (NaSO4) and concentrated. The residue was purified by flash column chromatography over silica gel with EtOAc/hexane (2:1) as eluant to give 8b (2.50 g, 88%) as an oil; IR (neat) 3452 (OH), 1777 (C=O), 1641 cm-1 ; 1H NMR (CDCl3) δ 2.51 (d of AB, J=17.4 Hz, 1 H, H-3a), 2.63 (d of AB, J=17.4 Hz, 1 H, H-3b), 3.62 (s, 2 H, CH2OH), 4.16 (d of AB, J=9.2 Hz, 1 H, H-5a), 4.32 (d of AB, J=9.2 Hz, 1 H, H-5b), 5.19 (d, J=17.5 Hz, 1 H, CH=CHH), 5.29 (d, J=10.8 Hz, 1 H, CH=CHH), 5.85 (dd, J=17.5, 10.8 Hz, 1 H, CH=CH2); 13C NMR (CDCl3) δ 35.94, 47.61, 65.56, 73.33, 116.18, 137.55, 176.97. Anal. Calcd for C7H10O3 : C, 59.14; H. 7.09. Found: C, 59.05; H, 7.09.
Name
7a
Quantity
8.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
O(C[C:10]([CH2:19][O:20][Si](C(C)(C)C)(C)C)([CH:17]=[CH2:18])[CH2:11][C:12]([O:14][CH2:15]C)=[O:13])[Si](C(C)(C)C)(C)C.OS(O)(=O)=O>C1COCC1>[OH:20][CH2:19][C:10]1([CH:17]=[CH2:18])[CH2:15][O:14][C:12](=[O:13])[CH2:11]1

Inputs

Step One
Name
7a
Quantity
8.34 g
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CC(CC(=O)OCC)(C=C)CO[Si](C)(C)C(C)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3
WASH
Type
WASH
Details
The combined organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography over silica gel with EtOAc/hexane (2:1) as eluant

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC1(CC(OC1)=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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